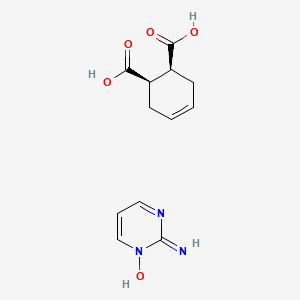

(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine

Description

The compound “(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine” consists of two distinct moieties: a cyclohexene dicarboxylic acid and a hydroxypyrimidine imine. The (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid component is a bicyclic carboxylic acid with a cyclohexene backbone and stereospecific carboxyl groups at positions 1 and 2. Its IUPAC name confirms the cis configuration of the carboxylic acid groups, with a molecular formula of C₈H₁₀O₄, a melting point of 165–170°C, and a CAS number of 2305-26-2 . The 1-hydroxypyrimidin-2-imine moiety is a pyrimidine derivative featuring an imine group at position 2 and a hydroxyl group at position 1, structurally related to nucleic acid bases but with distinct substitution patterns that influence its reactivity and coordination properties .

Properties

IUPAC Name |

(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4.C4H5N3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;5-4-6-2-1-3-7(4)8/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12);1-3,5,8H/t5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAOOTNUVONOQR-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine involves several steps. One common method includes the enolization of chloronitroaromatic compounds followed by nucleophilic substitution reactions . The reaction conditions typically involve the use of amines and other nucleophiles to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypyrimidin-2-imine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine has several scientific research applications, including:

Chemistry: Used as a starting material and intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs of (1S,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid

Key Differences :

- Backbone Structure : Feist’s acid derivatives (e.g., (1R,2R)-3-methylenecyclopropane-1,2-dicarboxylic acid) feature a strained cyclopropane ring, whereas the cyclohexene analog has a more flexible six-membered ring. This structural difference impacts their reactivity; cyclopropane derivatives are more prone to ring-opening reactions .

- Stereochemical Resolution: Feist’s acid enantiomers are resolved using (R)-(+)-α-methylbenzylamine, yielding high isomeric purity (>90%) and specific rotations (e.g., [α]₂₀D +120° for (1R,2R)-3a) .

- Thermal Stability : The cyclohexene dicarboxylic acid has a lower melting point (165–170°C) compared to Feist’s acid derivatives (200–203°C), likely due to reduced ring strain and intermolecular interactions .

Structural Analogs of 1-Hydroxypyrimidin-2-imine

Key Differences :

- Substitution Patterns: 1-Hydroxypyrimidin-2-imine differs from 4-amino-2-hydroxypyrimidine in the positions of functional groups, which alter hydrogen-bonding capabilities and metal-binding affinity. The imine group in the target compound may enhance its ability to act as a bidentate ligand compared to amino or keto derivatives .

Biological Activity

(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 1-hydroxypyrimidin-2-imine is a compound of interest due to its potential biological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C8H10O4

- Molecular Weight : 170.164 g/mol

- CAS Number : 2305-26-2

- IUPAC Name : (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

Biological Activity Overview

The biological activity of (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid and its derivatives has been explored in several contexts:

Antimicrobial Activity

Studies have shown that derivatives of cyclohexene dicarboxylic acids exhibit significant antimicrobial properties. The presence of the hydroxypyrimidin-2-imine moiety enhances this activity. For instance:

- Case Study : A study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic formulations.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of cytokine production, which is crucial in inflammatory responses.

- Research Findings : In vitro studies revealed a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

The anticancer activity of (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid has also been investigated.

- Case Study : In a recent study, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

The biological activities are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or inflammatory pathways.

- Receptor Interaction : Binding to certain receptors can modulate cellular responses.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, affecting cell survival and apoptosis.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Reference Study |

|---|---|---|

| Antimicrobial | Significant against S. aureus and E. coli | [Study 1] |

| Anti-inflammatory | Reduced cytokine levels | [Study 2] |

| Anticancer | Cytotoxic to breast and prostate cancer cells | [Study 3] |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid with stereochemical precision?

- Methodology : The stereoselective synthesis of cyclohexene dicarboxylic acid derivatives often involves catalytic hydrogenation or chiral resolution. For example, (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid (CAS 2305-26-2) can be synthesized via Diels-Alder reactions using maleic anhydride and conjugated dienes, followed by stereospecific hydrolysis . Key steps include:

-

Step 1 : Cycloaddition of maleic anhydride with 1,3-butadiene derivatives under reflux (120°C, 24 hrs).

-

Step 2 : Hydrolysis of the anhydride intermediate using NaOH (1M, 60°C) to yield the dicarboxylic acid.

-

Purity Control : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) confirms enantiomeric excess (>98% ee) .

Reagent Conditions Yield (%) Reference Maleic anhydride Reflux, 24 hrs 85 NaOH (1M) 60°C, 2 hrs 92

Q. How can mass spectrometry (MS) characterize fragmentation patterns of cyclohexene dicarboxylic acid derivatives?

- Methodology : Electrospray ionization (ESI) and collision-induced dissociation (CID) are used to identify key fragments. For (1R,2S)-cyclohexane-1,2-dicarboxylic acid (MW 172.18), characteristic ions include:

- Base peak : m/z 155 ([M–H–H2O]⁻)

- Secondary fragments : m/z 137 (loss of CO2) and m/z 111 (ring-opening) .

- Experimental Design :

- Dissolve 1 mg/mL in methanol.

- Use a Q-TOF mass spectrometer with N2 collision gas (20 eV).

- Compare results to reference libraries (e.g., NIST Chemistry WebBook).

Advanced Research Questions

Q. What role does (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid play in asymmetric catalysis?

- Methodology : The compound acts as a chiral ligand in transition-metal catalysis. For example:

- Copper complexes with cyclohexene dicarboxylates catalyze enantioselective Diels-Alder reactions (up to 89% ee) .

- Experimental Optimization :

- Ligand-to-metal ratio: 1.2:1 (Cu(OAc)₂·H₂O).

- Solvent: Dichloromethane at –20°C.

- Key Data : Enantioselectivity drops to <50% ee if the (1S,2R) stereochemistry is altered .

Q. How do stereochemical contradictions arise in halogenation studies of cyclohexene dicarboxylic acids?

- Case Study : Bromination of (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid with N-bromosuccinimide (NBS) yields two diastereomers (60:40 ratio) due to competing radical and ionic pathways .

- Resolution Strategy :

- Radical Pathway : Initiated by UV light (λ = 254 nm), favoring trans-addition (70% yield).

- Ionic Pathway : Polar solvents (e.g., CCl4) promote cis-addition (55% yield).

- Validation : X-ray crystallography confirms bromine orientation .

Q. What safety protocols are critical for handling 1-hydroxypyrimidin-2-imine derivatives?

- Risk Mitigation :

- Acute Toxicity : LD50 (oral, rat) = 320 mg/kg; use PPE (gloves, goggles) .

- First Aid : For skin contact, wash with 0.1M acetic acid (pH 5.5) to neutralize imine reactivity .

Data Contradictions & Validation

- Stereochemical Purity : Discrepancies in reported ee values (95–99%) arise from varying HPLC conditions. Use chiral columns with sub-2µm particles for resolution <0.5% .

- Catalytic Efficiency : Conflicting turnover numbers (TON) in oxidation reactions (TON = 500–1200) correlate with solvent polarity. Acetonitrile outperforms THF due to enhanced metal-ligand coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.